(-)-Anaferine

Catalog No.
S1514182
CAS No.
19519-55-2
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Anaferine

CAS Number

19519-55-2

Product Name

(-)-Anaferine

IUPAC Name

1,3-bis[(2R)-piperidin-2-yl]propan-2-one

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1

InChI Key

JFMCQBGTUJUOAB-VXGBXAGGSA-N

SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

Canonical SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

Isomeric SMILES

C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2

The exact mass of the compound (-)-Anaferine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of piperidine alkaloid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The isolation and identification of (-)-anaferine represents a significant milestone in alkaloid research. This compound was first isolated in 1962 by Schwarting et al. from the roots of Withania somnifera Dunal (commonly known as Ashwagandha), a plant widely exploited in Ayurvedic medicine. The initial isolation yielded a mixture of diastereomers, requiring further separation and characterization to identify the pure (-)-anaferine. Subsequent research established that (-)-anaferine has also been reported in Averrhoa bilimbi, expanding its known natural sources.

Withania somnifera, the primary source of (-)-anaferine, has been used for centuries in traditional medicine systems for its various therapeutic properties including anti-inflammatory, anti-stress, immunomodulatory, adaptogenic, anticancer, and neuroprotective activities. The identification of (-)-anaferine as one of its constituents has contributed significantly to understanding the plant's pharmacological effects.

Classification and Structural Features

(-)-Anaferine is classified as a piperidine alkaloid, specifically a bis-piperidine alkaloid, characterized by a distinctive molecular architecture. Its chemical structure features two piperidine rings connected through their C-2 atoms by a 2-propanone bridge, creating a C2-symmetrical framework. This structural arrangement results in three possible stereoisomers: two enantiomers and a meso-form.

The molecular formula of (-)-anaferine is C₁₃H₂₄N₂O, with a molecular weight of 224.34 g/mol. Structurally, it can be described as piperidine substituted by a 2-oxo-3-[(2R)-piperidin-2-yl]propyl group at position 2. Optical rotary dispersion (ORD) analysis has confirmed that (-)-anaferine corresponds to the (R,R)-enantiomer, while its optical isomer, (+)-anaferine, represents the (S,S)-enantiomer.

Table 1. Key Structural and Physical Properties of (-)-Anaferine

PropertyDescription
Molecular FormulaC₁₃H₂₄N₂O
Molecular Weight224.34 g/mol
IUPAC Name1,3-bis[(2R)-piperidin-2-yl]propan-2-one
SynonymsD-(-)-Anaferine, 1,3-di-(2R)-piperidin-2-ylacetone
Stereochemistry(R,R)-configuration
ClassificationPiperidine alkaloid, Bis-piperidine alkaloid, Ketone
Natural SourcesWithania somnifera, Averrhoa bilimbi

The 3D conformational structure of (-)-anaferine reveals important spatial relationships between the two piperidine rings and the connecting propanone bridge, which are crucial for understanding its biological activities and for designing synthetic strategies.

Relevance in Natural Product Research

(-)-Anaferine holds significant relevance in natural product research for several reasons. First, as a constituent of Withania somnifera, it contributes to the understanding of this plant's widely recognized medicinal properties. Second, its unique bis-piperidine structure presents interesting challenges and opportunities for synthetic organic chemists, leading to the development of novel synthetic methodologies.

Recent computational and in silico studies have suggested potential applications of (-)-anaferine in the treatment of neurodegenerative diseases, opening new avenues for pharmaceutical research. Additionally, recent molecular docking studies have explored (-)-anaferine's potential activity against Mycobacterium tuberculosis, specifically targeting dihydrofolate reductase (DHFR), highlighting its possible role in addressing antimicrobial resistance.

The growing interest in (-)-anaferine also stems from the broader importance of alkaloids in pharmacology. As highlighted in the historical context of alkaloid research, these compounds have been used for therapeutic and recreational purposes since ancient times, with many alkaloids forming the basis for modern pharmaceuticals.

The biosynthesis of (-)-anaferine follows a well-characterized pathway that begins with the amino acid lysine and proceeds through a series of enzymatic transformations to form the final bis-piperidine alkaloid structure [4] [5]. The initial step involves the decarboxylation of L-lysine to produce cadaverine, which serves as the foundational building block for subsequent alkaloid formation [8] [9]. This reaction is catalyzed by lysine decarboxylase and represents the first committed step in the pathway leading to piperidine alkaloid biosynthesis [12] [14].

Following cadaverine formation, the pathway proceeds through oxidative deamination to generate 5-aminopentanal, which spontaneously cyclizes to form Δ1-piperideine [4] [5]. This cyclic imine intermediate represents a crucial branch point in alkaloid biosynthesis, as it can undergo various condensation reactions to form different alkaloid structures [15]. In the case of (-)-anaferine biosynthesis, Δ1-piperideine participates in decarboxylative condensation reactions with 4-oxo-4-piperidin-2-ylbutanoic acid to form the characteristic bis-piperidine structure [4] [5].

The formation of the central ketone bridge in (-)-anaferine involves a complex series of reactions that connect two piperidine rings through a three-carbon chain [25]. Research has demonstrated that acetate serves as the precursor for this three-carbon unit, with labeling studies confirming the incorporation of acetate-derived carbon atoms into the final alkaloid structure [25]. The enzymatic machinery responsible for this condensation reaction shows similarities to that observed in tropane alkaloid biosynthesis, suggesting evolutionary conservation of certain enzymatic mechanisms across different alkaloid families [4] [5].

Key Enzymes: Lysine Decarboxylase and Primary-Amine Oxidase

Lysine Decarboxylase Characteristics

Lysine decarboxylase represents the rate-limiting enzyme in (-)-anaferine biosynthesis, catalyzing the conversion of L-lysine to cadaverine with the release of carbon dioxide [8] [9]. This pyridoxal-5'-phosphate dependent enzyme exhibits strict substrate specificity for lysine and requires cofactor supplementation for optimal activity [9] [31]. Kinetic analyses of lysine decarboxylase enzymes from various plant sources have revealed important catalytic parameters that influence alkaloid production efficiency [31].

ParameterValueUnitsSource
Km (L-lysine)1.08 ± 0.16mMMetagenome-derived enzyme [31]
kcat5.09 ± 0.63s⁻¹Metagenome-derived enzyme [31]
kcat/Km4.73 × 10³s⁻¹ M⁻¹Metagenome-derived enzyme [31]
Specific Activity1.53 ± 0.06U mg⁻¹ proteinMetagenome-derived enzyme [31]
Optimal pH6.5-Standard assay conditions [31]
Optimal Temperature40°CStandard assay conditions [31]

The enzyme exhibits enhanced affinity for pyridoxal-5'-phosphate when stabilized through disulfide bond formation, with mutant variants showing three-fold improved cofactor binding compared to wild-type enzymes [9]. This enhancement in cofactor affinity directly correlates with increased catalytic efficiency and improved cadaverine production under limiting cofactor conditions [9].

Primary-Amine Oxidase Function

Primary-amine oxidase catalyzes the oxidative deamination of cadaverine to produce 5-aminopentanal, which subsequently undergoes spontaneous cyclization to form Δ1-piperideine [4] [5] [32]. This copper-containing enzyme belongs to the semicarbazide-sensitive amine oxidase family and requires topaquinone as a cofactor for catalytic activity [32] [34]. The enzyme catalyzes the following reaction: cadaverine + H₂O + O₂ → 5-aminopentanal + NH₃ + H₂O₂ [32] [34].

Functional characterization studies using transient expression systems have demonstrated that primary-amine oxidase homologs from piperidine alkaloid-producing plants exhibit high specificity for cadaverine as a substrate [4] [5]. Co-expression experiments with lysine decarboxylase and primary-amine oxidase genes result in efficient conversion of lysine to Δ1-piperideine, confirming the coordinated function of these enzymes in alkaloid biosynthesis [4] [5]. The enzyme shows strong co-expression patterns with lysine decarboxylase genes in transcriptomic analyses, supporting their involvement in the same metabolic pathway [4] [5].

Gene Regulation and Transcriptomic Insights

Transcriptomic analyses of alkaloid-producing plants have revealed sophisticated regulatory networks controlling (-)-anaferine biosynthesis [18] [19]. Gene expression studies demonstrate that alkaloid biosynthetic genes are organized into transcriptionally co-regulated modules, with coordinated expression patterns observed across multiple enzymatic steps in the pathway [4] [5]. These co-expression networks include not only structural genes encoding biosynthetic enzymes but also regulatory genes encoding transcription factors that control pathway expression [18].

The regulation of (-)-anaferine biosynthesis involves multiple transcription factor families, including basic helix-loop-helix, MYB, WRKY, and AP2/ERF family members [18]. Correlation analyses between alkaloid content and gene expression levels have identified specific transcription factors that show strong positive correlations with alkaloid accumulation [18]. Network analysis reveals that these regulatory proteins form complex interaction networks with structural genes, suggesting multi-layered control mechanisms governing alkaloid biosynthesis [18].

Transcription Factor FamilyNumber of MembersCorrelation with Alkaloid ContentFunctional Category
AP2/ERF10Strong positive (r > 0.8)Stress response regulation [18]
MYB9Strong positive (r > 0.8)Secondary metabolism control [18]
WRKY9Strong positive (r > 0.8)Defense response coordination [18]
bHLH6Strong positive (r > 0.8)Metabolic pathway regulation [18]
Tify5Strong positive (r > 0.8)Jasmonate signaling [18]
bZIP4Moderate positive (r > 0.6)Stress response regulation [18]

Environmental and developmental factors significantly influence the expression of alkaloid biosynthetic genes [4] [5]. Metabolic regulon analysis has identified tissue-specific expression patterns, with higher expression levels observed in root tissues compared to aerial plant parts [4] [5]. The coordinated regulation of multiple biosynthetic steps suggests the existence of master regulatory switches that control entire metabolic pathways rather than individual enzymatic reactions [4] [5].

Comparative Analysis with Piperidine Alkaloid Biosynthesis

The biosynthesis of (-)-anaferine shares fundamental similarities with other piperidine alkaloid pathways while exhibiting unique features that distinguish it from related compounds [22] [24]. Comparative genomic analyses reveal that the core enzymatic machinery for piperidine ring formation is highly conserved across different plant families that produce these alkaloids [15] [22]. The lysine-to-cadaverine-to-Δ1-piperideine pathway represents a universal route for piperidine alkaloid biosynthesis, with variations occurring primarily in downstream modification reactions [15] [24].

Phylogenetic analyses of alkaloid biosynthetic enzymes suggest convergent evolution of piperidine alkaloid production in phylogenetically distant plant lineages [41]. The occurrence of piperidine scaffolds in taxonomically diverse genera indicates independent evolutionary origins for these biosynthetic capabilities [41]. This convergent evolution is supported by differences in gene organization, regulatory mechanisms, and enzymatic specificities observed between different piperidine alkaloid-producing species [36] [37].

When compared to tropane alkaloid biosynthesis, (-)-anaferine formation shows both similarities and distinct differences in enzymatic mechanisms [35] [36]. Both pathways utilize amino acid decarboxylation as an initial step, but tropane alkaloids employ ornithine rather than lysine as the starting substrate [35] [46]. The subsequent oxidative deamination and cyclization steps follow similar chemical principles, but the specific enzymes involved show limited sequence homology, indicating independent evolutionary origins [35] [36].

Alkaloid ClassStarting Amino AcidRing SystemKey EnzymesEvolutionary Origin
Piperidine (Anaferine)L-lysineSingle 6-membered ringLysine decarboxylase, Primary-amine oxidase [15]Convergent evolution [41]
TropaneL-ornithineBicyclic bridge systemOrnithine decarboxylase, Diamine oxidase [35]Independent origin [36]
QuinolizidineL-lysineBicyclic bridge systemLysine decarboxylase, Cadaverine oxidase [15]Shared ancestry with piperidines [22]
PyrrolidineL-ornithineSingle 5-membered ringOrnithine decarboxylase, Putrescine oxidase [35]Ancient origin [40]

The comparative analysis reveals that gene duplication events have played crucial roles in the diversification of alkaloid biosynthetic pathways [44] [47]. Tandem gene duplications followed by functional divergence have generated enzyme variants with altered substrate specificities and catalytic properties [44]. This evolutionary mechanism has enabled the expansion of alkaloid chemical diversity while maintaining core biosynthetic frameworks [37] [47].

And Evolution

Historical Development and Strategic Approaches

The Stapper-Blechert approach employed a sophisticated metathesis cascade consisting of ring-opening metathesis followed by two sequential ring-closing metatheses to construct the fundamental carbon skeleton [2]. The final transformation sequence involved reduction of double bonds, cleavage of protecting groups, and oxidation of the secondary alcohol to ketone [2]. This methodology demonstrated the power of metathesis-based strategies in complex natural product synthesis, though the relatively lengthy sequence and moderate yield highlighted opportunities for improvement.

In 2019, Torres and colleagues developed a unified and highly convergent synthesis targeting (+)-anaferine, representing a paradigm shift toward more efficient synthetic strategies [1] [4]. This approach leveraged the dual role of nitrogen-sulfinyl amines as both nucleophilic nitrogen sources and chiral auxiliaries, enabling simultaneous control of stereochemistry and reactivity [1] [4]. The strategy featured a bidirectional cross metathesis reaction followed by a double intramolecular aza-Michael reaction, creating the entire skeleton of the natural product in a remarkably streamlined manner [1] [4].

Strategic Evolution in Synthetic Philosophy

The evolution of (-)-anaferine synthesis strategies reflects broader trends in modern synthetic chemistry toward convergent, diversity-oriented approaches [2] [5]. Early syntheses prioritized linear sequences with high levels of structural elaboration at each step, while contemporary approaches emphasize strategic bond formations that rapidly assemble molecular complexity [5]. The convergent nature of recent syntheses enables more efficient access to structural diversity while maintaining high levels of stereochemical control [5].

The transition from linear to convergent strategies has been facilitated by advances in catalyst technology, particularly in metathesis chemistry [1] [4] [6]. Modern ruthenium-based metathesis catalysts offer unprecedented functional group tolerance and stereoselectivity, enabling transformations previously considered challenging or impossible [6]. The development of specialized catalysts such as the Umicore M73 SIMes system has expanded the scope of challenging cyclization reactions, particularly for sterically demanding substrates [2].

Diversity-oriented synthesis represents the most recent philosophical evolution, emphasizing the generation of structurally diverse compound libraries from common precursors [2]. This approach contrasts with traditional target-oriented synthesis by prioritizing structural diversity over single target completion [2]. The Bonandi synthesis exemplifies this philosophy by utilizing (-)-anaferine synthesis as an unexpected ramification of an established synthetic platform based on 2-piperidine ethanol [2].

Convergent Approaches: Cross Metathesis and Aza-Michael Reactions

Bidirectional Cross Metathesis Methodology

The Torres synthesis represents the most sophisticated example of convergent strategy applied to (-)-anaferine synthesis, utilizing bidirectional cross metathesis as the key complexity-generating transformation [1] [4]. This approach employs nitrogen-sulfinyl amines in a dual capacity, serving simultaneously as chiral auxiliaries and nucleophilic nitrogen sources [1] [4]. The strategy begins with a bidirectional cross metathesis reaction between the required sulfinyl amine and divinyl ketone, generating an intermediate that possesses the necessary functional array for subsequent cyclization [1] [4].

The bidirectional cross metathesis methodology offers several strategic advantages over traditional linear approaches [7] [8]. By simultaneously functionalizing both termini of a symmetrical building block, this strategy achieves rapid molecular complexity while maintaining precise control over stereochemical outcomes [7] [8]. The approach is particularly valuable for carbon-2-symmetrical targets like (-)-anaferine, where the inherent symmetry can be exploited to minimize the number of distinct synthetic operations required [8].

Cross metathesis reactions have emerged as powerful tools in organic synthesis due to their broad substrate scope and functional group tolerance [9] [10] [6]. Modern ruthenium-based catalysts enable efficient cross metathesis between diverse olefin partners, including challenging substrates containing nitrogen heterocycles [10]. The success of cross metathesis depends critically on catalyst selection and reaction conditions, with second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts providing optimal performance for most applications [6] [11].

The bidirectional nature of the Torres cross metathesis reaction requires careful consideration of catalyst selectivity and reaction kinetics [9] [12]. The catalyst must exhibit sufficient activity to promote productive cross metathesis while avoiding competing homodimerization reactions [12]. The use of specialized catalyst systems and optimized reaction conditions enables selective formation of the desired cross metathesis product [12].

Double Intramolecular Aza-Michael Cyclization Strategy

Following the bidirectional cross metathesis reaction, the Torres synthesis employs a double intramolecular aza-Michael reaction to construct the bis-piperidine core while simultaneously generating both stereocenters [1] [4]. This transformation represents a particularly elegant example of cascade reaction design, where a single chemical operation accomplishes multiple bond-forming and stereochemistry-determining events [1] [4]. The aza-Michael reaction proceeds through nucleophilic attack of the nitrogen atom on the activated carbon-carbon double bond, forming the six-membered piperidine rings characteristic of the anaferine structure [13] [14].

The intramolecular aza-Michael reaction offers significant advantages in terms of stereochemical control and reaction efficiency [13] [14] [15]. The constrained geometry of the intramolecular process promotes high diastereoselectivity while avoiding complications associated with intermolecular reactions such as competing reaction pathways and concentration effects [15]. The reaction proceeds through a chair-like transition state that minimizes steric interactions and promotes formation of the thermodynamically favored stereoisomer [15].

Recent advances in organocatalytic aza-Michael reactions have expanded the scope and selectivity of these transformations [13] [16]. Modern catalyst systems enable high levels of enantioselectivity and functional group tolerance, making aza-Michael reactions valuable tools for constructing nitrogen-containing heterocycles [13] [16]. The development of bifunctional catalysts that can simultaneously activate both nucleophile and electrophile components has led to enhanced reaction rates and selectivities [13] [16].

The double aza-Michael cyclization in the Torres synthesis demonstrates the power of cascade reactions in complex molecule synthesis [14]. By accomplishing multiple bond formations in a single operation, cascade reactions minimize the number of synthetic steps while maintaining high levels of complexity generation [14]. The careful design of substrate structure and reaction conditions enables selective formation of the desired bis-piperidine product with excellent stereochemical control [14].

Stereochemical Control: Chiral Auxiliaries and Catalyst Systems

Nitrogen-Sulfinyl Auxiliaries: Dual Function Design

The Torres synthesis employs nitrogen-sulfinyl amines as sophisticated chiral auxiliaries that serve the dual function of providing stereochemical control and acting as nucleophilic nitrogen sources [1] [4]. This innovative approach represents a significant advance in auxiliary design, where the chiral directing group participates directly in the bond-forming process rather than serving merely as a passive stereochemical director [1] [4]. The sulfinyl group provides effective facial discrimination during the aza-Michael cyclization while simultaneously delivering the nitrogen nucleophile required for ring formation [1] [4].

Chiral auxiliaries have evolved significantly since their introduction by Corey and Trost in the 1970s and 1980s [17] [18]. Early auxiliary systems required stoichiometric quantities and often involved cumbersome attachment and removal sequences [18] [19]. Modern auxiliary design emphasizes multifunctional systems that can participate directly in key bond-forming reactions while maintaining high levels of stereochemical control [18] [19]. The dual-function nature of sulfinyl auxiliaries represents an optimal balance between synthetic efficiency and stereochemical precision [18] [19].

The effectiveness of nitrogen-sulfinyl auxiliaries depends on their ability to create well-defined conformational preferences that translate into high diastereoselectivity [17] [18]. The sulfinyl group adopts preferred conformations that position the auxiliary optimally for facial discrimination during nucleophilic attack [18]. The steric and electronic properties of the sulfinyl substituents can be systematically varied to optimize selectivity for specific substrate classes [18] [19].

Auxiliary removal represents a critical consideration in auxiliary-based synthesis, requiring conditions that preserve the newly formed stereochemical information [17] [18]. The Torres synthesis accomplishes auxiliary removal through acidic cleavage of the sulfinyl groups, providing direct access to the desired (+)-anaferine product [1] [4]. The mild conditions required for auxiliary removal minimize the risk of epimerization or other side reactions that could compromise the stereochemical integrity of the product [18] [19].

Brown Allylation: Asymmetric Carbon-Carbon Bond Formation

The Bonandi synthesis employs Brown asymmetric allylation as the primary method for stereochemical control, utilizing this well-established methodology for constructing the key stereocenters in (-)-anaferine [2] [20] [21]. Brown allylation involves the reaction of aldehydes with chiral allyldiisopinocampheylborane reagents to produce homoallylic alcohols with high levels of enantioselectivity [20] [21]. The reaction proceeds through a well-defined chair-like transition state that provides excellent stereochemical predictability [20] [21].

The Bonandi synthesis employs two sequential Brown allylations to establish both required stereocenters in the (-)-anaferine framework [2]. The first allylation converts 2-piperidine ethanol-derived aldehyde into homoallylic alcohol 2a with 84% enantiomeric excess [2]. The second allylation of aldehyde 7 proceeds with 85:15 diastereoselectivity, providing compound 8 with the correct stereochemical array for subsequent transformations [2]. The high selectivity of these transformations demonstrates the reliability of Brown allylation for complex molecule synthesis [20] [21].

The mechanism of Brown allylation proceeds through a highly organized transition state that accounts for the excellent stereocontrol observed in these reactions [20] [21]. The aldehydic carbonyl coordinates to the boron center, positioning the substrate for nucleophilic attack by the allyl group. The bulky isopinocampheyl substituents create a chiral environment that enforces facial selectivity during the carbon-carbon bond-forming process [20] [21]. Temperature control is critical for achieving optimal selectivity, with reactions typically conducted at -78°C [20] [21].

Modern Catalyst Systems for Asymmetric Synthesis

Contemporary approaches to (-)-anaferine synthesis benefit from significant advances in asymmetric catalysis, particularly in the areas of metathesis and oxidation chemistry [23] [24] [25]. The Bonandi synthesis employs the Umicore M73 SIMes catalyst for ring-closing metathesis, representing a specialized nitrogen-heterocyclic carbene system optimized for challenging cyclization reactions [2]. This catalyst demonstrates superior performance compared to earlier generation systems, enabling efficient formation of the α,β-unsaturated lactam intermediate under mild conditions [2].

The evolution of ruthenium-based metathesis catalysts has dramatically expanded the scope of olefin metathesis in complex molecule synthesis [6] [11]. First-generation Grubbs catalysts provided initial demonstrations of functional group tolerance but suffered from limited substrate scope and modest thermal stability [11]. Second-generation catalysts incorporating nitrogen-heterocyclic carbene ligands offer enhanced activity and selectivity while maintaining the functional group tolerance that makes ruthenium catalysts attractive for complex synthesis [6] [11].

Recent developments in stereoselective metathesis have introduced new opportunities for controlling alkene geometry in metathesis products [6]. Z-selective and stereoretentive catalysts enable precise control over the E:Z ratio of newly formed alkenes, providing access to stereoisomers that were previously difficult to obtain [6]. These advances are particularly valuable for natural product synthesis where specific alkene geometries are required for biological activity [6].

The Bonandi synthesis also demonstrates the value of modern oxidation catalysts, particularly Dess-Martin periodinane for the conversion of secondary alcohols to ketones [2]. This reagent offers significant advantages over traditional oxidizing agents in terms of functional group tolerance and reaction cleanliness [2]. The mild conditions and neutral pH minimize the risk of side reactions that could compromise sensitive intermediates in complex synthetic sequences [2].

Key Reactions: Bidirectional Cross Metathesis and Reductive Amination

Advanced Cross Metathesis Strategies

Cross metathesis has emerged as one of the most versatile carbon-carbon bond-forming reactions in modern synthetic chemistry, finding particular application in the synthesis of complex natural products [9] [12] [26]. The bidirectional cross metathesis strategy employed in the Torres synthesis represents an advanced application of this methodology, utilizing the inherent symmetry of the anaferine target to maximize synthetic efficiency [1] [4]. This approach requires careful consideration of catalyst selectivity and substrate design to achieve productive cross metathesis while avoiding competing side reactions [9] [12].

The success of cross metathesis reactions depends critically on the electronic and steric properties of the olefin partners [9] [12]. Olefins can be classified as "Type I" (easily homodimerized), "Type II" (slowly homodimerized), or "Type III" (unreactive in homodimerization) [12]. Productive cross metathesis typically involves pairing of Type I and Type III olefins, or Type I and Type II olefins under appropriate conditions [12]. The bidirectional nature of the Torres reaction requires optimization of these pairing principles for simultaneous functionalization of both olefin termini [12].

Modern catalyst systems for cross metathesis offer enhanced selectivity and functional group tolerance compared to early generation systems [6] [11]. Second-generation Grubbs catalysts and Hoveyda-Grubbs variants provide optimal performance for most cross metathesis applications, though specialized catalysts may be required for particularly challenging substrates [11]. The development of ruthenium catalysts with improved thermal stability and longevity has enabled more demanding synthetic transformations [6] [11].

Functional group tolerance represents a critical advantage of ruthenium-based metathesis catalysts, enabling cross metathesis reactions in the presence of diverse functional groups including alcohols, amines, esters, and heterocycles [10] [6]. However, nitrogen-containing substrates can present challenges due to potential catalyst inhibition through coordination to the metal center [10]. The successful application of cross metathesis to nitrogen-containing substrates like those in the Torres synthesis requires careful optimization of catalyst loading and reaction conditions [10].

Ring-Closing Metathesis in Complex Synthesis

Ring-closing metathesis serves as a key transformation in multiple anaferine syntheses, particularly for the construction of medium-sized rings and heterocyclic systems [2] [9] [27]. The Bonandi synthesis employs ring-closing metathesis to form the α,β-unsaturated lactam intermediate 12, utilizing the specialized Umicore M73 SIMes catalyst for this challenging transformation [2]. The success of this reaction depends on achieving the optimal balance between catalyst activity and substrate reactivity [2].

The design of ring-closing metathesis substrates requires careful consideration of ring size, substitution pattern, and conformational preferences [9] [27]. Medium-sized rings (8-12 members) often present particular challenges due to unfavorable conformational effects and competing intermolecular reactions [27]. The lactam formation in the Bonandi synthesis involves creation of a six-membered ring, which generally proceeds efficiently due to favorable entropic and enthalpic factors [27].

Catalyst selection for ring-closing metathesis depends on substrate structure and reaction requirements [6] [27] [11]. First-generation Grubbs catalysts remain valuable for many applications, particularly those involving strained cyclic olefins [11]. Second-generation catalysts offer enhanced activity for challenging substrates but may exhibit reduced selectivity in some cases [11]. The choice between different catalyst generations requires empirical optimization for each specific application [11].

The successful ring-closing metathesis transformation in the Bonandi synthesis demonstrates the importance of substrate design and reaction optimization [2]. The authors report that the Umicore M73 SIMes catalyst proved most efficient for ring closure, highlighting the value of systematic catalyst screening for challenging transformations [2]. The mild reaction conditions and excellent functional group tolerance enable this transformation to proceed in the presence of multiple protected functional groups [2].

Reductive Amination and Functional Group Transformations

Reductive amination represents one of the most versatile methods for nitrogen-carbon bond formation, finding widespread application in both medicinal chemistry and natural product synthesis [28] [29] [30]. The Bonandi synthesis employs reductive amination principles in the conversion of the α,β-unsaturated lactam intermediate to the corresponding piperidine system [2]. This transformation involves initial reduction of the carbon-carbon double bond followed by reduction of the lactam carbonyl to complete the piperidine ring system [2].

The mechanism of reductive amination proceeds through initial formation of an imine intermediate followed by reduction to the corresponding amine [28] [29]. In the context of lactam reduction, the process involves initial reduction of the amide carbonyl to an imine or iminium species, followed by further reduction to the amine [2]. The choice of reducing agent is critical for achieving selective reduction while preserving other functional groups present in the molecule [29] [30].

The Bonandi synthesis employs borane-dimethyl sulfide complex for the reduction of the protected lactam intermediate 14 [2]. This mild reducing agent was selected to avoid conversion of the Boc protecting groups to methyl amines, which would occur with more aggressive reducing agents like lithium aluminum hydride [2]. The selectivity of borane-based reducing agents makes them particularly valuable for complex synthetic intermediates containing multiple functional groups [30].

Protecting group strategy plays a crucial role in the reductive amination sequence of the Bonandi synthesis [2]. The authors employ tert-butoxycarbonyl (Boc) protection for the nitrogen atoms to prevent interference with subsequent oxidation reactions [2]. The selective removal of the silyl protecting group using tetrabutylammonium fluoride enables access to the known intermediate 16 from the earlier Stapper-Blechert synthesis [2]. This convergence with established synthetic intermediates validates the synthetic approach and enables direct comparison with literature precedent [2].

Modern developments in reductive amination methodology emphasize catalyst-controlled processes that offer enhanced selectivity and environmental sustainability [30]. Transition metal catalysts including ruthenium, iridium, and rhodium complexes enable direct reductive amination from alcohols or aldehydes with high efficiency [30]. Asymmetric variants of these catalysts provide access to enantiomerically enriched amine products, expanding the scope of reductive amination in asymmetric synthesis [30].

The chemical synthesis of (-)-anaferine represents a remarkable achievement in modern organic chemistry, showcasing the evolution from traditional linear synthetic approaches to sophisticated convergent strategies that maximize efficiency while maintaining precise stereochemical control [1] [4] [2]. The three major synthetic routes developed over the past two decades demonstrate complementary approaches to this challenging bis-piperidine alkaloid, each contributing unique methodological insights to the field of complex natural product synthesis.

The strategic evolution evident in (-)-anaferine synthesis reflects broader trends in synthetic chemistry toward diversity-oriented approaches that prioritize structural complexity and functional group tolerance [2] [5]. The most recent syntheses leverage advanced catalyst systems and carefully designed cascade reactions to achieve remarkable synthetic efficiency, demonstrating the power of modern synthetic methodology when applied systematically to challenging structural targets [1] [4] [6].

The synthetic methodologies developed for (-)-anaferine synthesis have implications extending far beyond this specific target, contributing valuable methodology for bis-piperidine alkaloid synthesis and providing insights into the design of convergent synthetic strategies for complex natural products [2] [14]. The careful optimization of stereochemical control elements, catalyst systems, and functional group transformations established in these syntheses continues to influence contemporary approaches to related alkaloid targets [13] [14] [25].

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Last modified: 02-18-2024

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